molecular formula C6H12O3 B1248320 (2R,3R)-2-hydroxy-3-methylpentanoic acid CAS No. 59653-35-9

(2R,3R)-2-hydroxy-3-methylpentanoic acid

Cat. No.: B1248320
CAS No.: 59653-35-9
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-RFZPGFLSSA-N
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Description

(2R,3R)-2-hydroxy-3-methylpentanoic acid is a chiral organic compound with the molecular formula C6H12O3. This compound is known for its significance in various chemical and biological processes due to its unique stereochemistry. The presence of two chiral centers in its structure makes it an interesting subject for studies related to stereochemistry and enantiomeric resolution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-hydroxy-3-methylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxo-3-methylpentanoic acid using chiral catalysts. This method ensures the selective formation of the (2R,3R) enantiomer. Another method includes the use of enzymatic resolution techniques where racemic mixtures are separated into their respective enantiomers using specific enzymes.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fermentation processes. Microorganisms engineered to produce the desired enantiomer are cultured in bioreactors, and the compound is subsequently extracted and purified. This method is favored for its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 2-oxo-3-methylpentanoic acid or 3-methylpentanoic acid.

    Reduction: 2,3-dihydroxy-3-methylpentane or 3-methylpentanol.

    Substitution: 2-chloro-3-methylpentanoic acid or 2-amino-3-methylpentanoic acid.

Scientific Research Applications

(2R,3R)-2-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: The compound is used in the production of biodegradable polymers and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of (2R,3R)-2-hydroxy-3-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2-hydroxy-3-methylpentanoic acid: The enantiomer of (2R,3R)-2-hydroxy-3-methylpentanoic acid with different stereochemistry.

    2-hydroxy-3-methylbutanoic acid: A structurally similar compound with one less carbon atom.

    3-hydroxy-2-methylpentanoic acid: A positional isomer with the hydroxyl group on a different carbon atom.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in stereoselective synthesis and as a chiral auxiliary in various chemical reactions.

Properties

IUPAC Name

(2R,3R)-2-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347302
Record name (2R,3R)-2-Hydroxy-3-methylpentanoic acid
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-3-methylpentanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000317
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59653-35-9, 86540-81-0, 488-15-3
Record name Isoleucic acid, (+/-)-
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Record name (2R,3R)-2-Hydroxy-3-methylpentanoic acid
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Record name (2R,3R)-2-hydroxy-3-methylpentanoic acid
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Record name ISOLEUCIC ACID, (±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxy-3-methylpentanoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0000317
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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